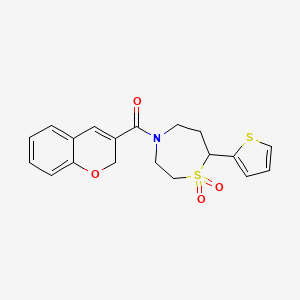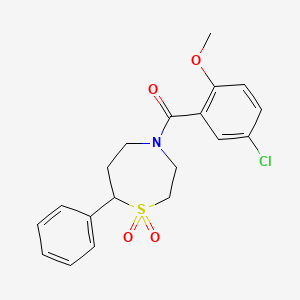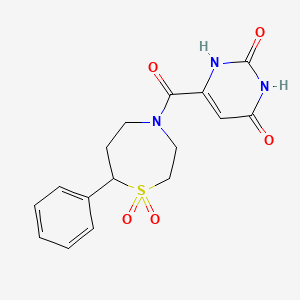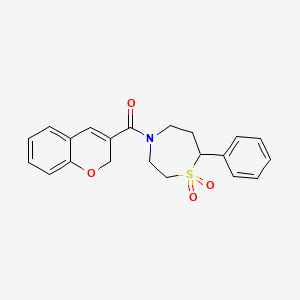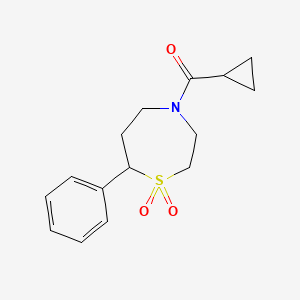
4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione (CPD) is a cyclic ketone with a five-membered ring structure that is commonly used in organic synthesis. CPD is a versatile and important building block for synthesis of a wide range of compounds including pharmaceuticals, agrochemicals, and materials. CPD has been used in the synthesis of a variety of compounds with potential therapeutic properties.
Mécanisme D'action
4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione is a versatile building block for synthesis of a wide range of compounds, and its mechanism of action is dependent on the specific compound that is synthesized. Generally, 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione is used as a starting material for the synthesis of compounds with therapeutic properties. The mechanism of action of these compounds can vary, depending on the type of compound that is synthesized. For example, anti-inflammatory agents act by blocking the production of pro-inflammatory molecules, while anti-cancer agents act by targeting specific cancer cells and disrupting their growth and division.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione depend on the specific compound that is synthesized. Generally, compounds synthesized from 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione have therapeutic properties, such as anti-inflammatory, anti-cancer, or antibiotic activity. These compounds can act by blocking the production of pro-inflammatory molecules, targeting specific cancer cells, or disrupting the growth and division of bacteria. Additionally, 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione can be used in the synthesis of compounds with potential applications in the fields of drug delivery, material science, and catalysis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione for lab experiments include its versatility, availability, and affordability. 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione is a versatile building block for synthesis of a wide range of compounds, and it is widely available and affordable. Additionally, 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione is relatively easy to work with and can be used in a variety of lab experiments.
The limitations of 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione for lab experiments include its instability and potential toxicity. 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione is a volatile compound, and it is prone to hydrolysis and oxidation. Additionally, 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione can be toxic if inhaled, ingested, or absorbed through the skin.
Orientations Futures
The potential future directions for 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione include its use in the synthesis of compounds with therapeutic properties, such as anti-inflammatory agents, anti-cancer agents, and antibiotics. Additionally, 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione can be used in the synthesis of compounds with potential applications in the fields of drug delivery, material science, and catalysis. Additionally, 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione can be used in the synthesis of compounds for the treatment of neurological disorders, such as epilepsy and Parkinson’s disease. Additionally, 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione can be used to develop new synthetic methods, such as the cycloaddition of a 1,3-diketone with a nitrile, and to develop new materials, such as catalysts and polymers. Finally, 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione can be used to develop new methods for the detection and quantification of 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione in biological samples.
Méthodes De Synthèse
4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione can be synthesized using several methods including the cyclopropanation of a 1,3-diketone and the cycloaddition of a 1,3-diketone with a nitrile. The most common method for synthesizing 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione is the cyclopropanation of a 1,3-diketone. This is a two-step process involving the reaction of a 1,3-diketone with a cyclopropyl bromide in the presence of a base, followed by the addition of a phenyl group.
Applications De Recherche Scientifique
4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione has been used in a variety of scientific research applications. It has been used in the synthesis of a wide range of compounds with potential therapeutic properties, including anti-inflammatory agents, anti-cancer agents, and antibiotics. 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione has also been used in the synthesis of drugs for the treatment of neurological disorders, such as epilepsy and Parkinson's disease. Additionally, 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione has been used in the synthesis of compounds with potential applications in the fields of drug delivery, material science, and catalysis.
Propriétés
IUPAC Name |
cyclopropyl-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c17-15(13-6-7-13)16-9-8-14(20(18,19)11-10-16)12-4-2-1-3-5-12/h1-5,13-14H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAXGWDWXWKUQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1,2-oxazole hydrochloride](/img/structure/B6424657.png)
![5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine](/img/structure/B6424666.png)
![1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidine-3-carbonitrile](/img/structure/B6424673.png)
![2-benzyl-5-methanesulfonyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6424677.png)
![N-(3-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6424683.png)
![8-(4-tert-butylbenzoyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B6424687.png)
![N-[1-(furan-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B6424694.png)
![4-(1-methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine](/img/structure/B6424696.png)
![methyl 6-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B6424697.png)
![methyl 6-{[(4-chlorophenyl)methyl]carbamoyl}-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B6424701.png)
